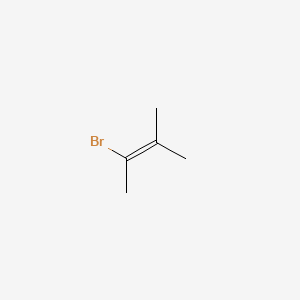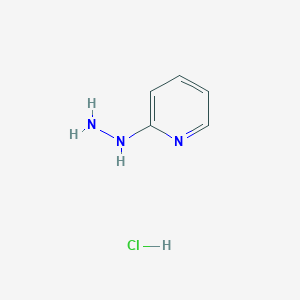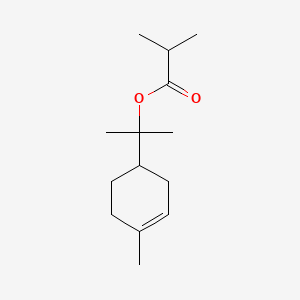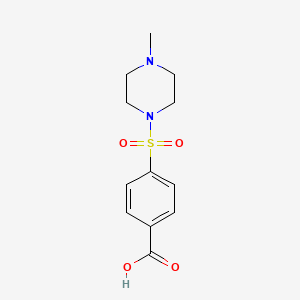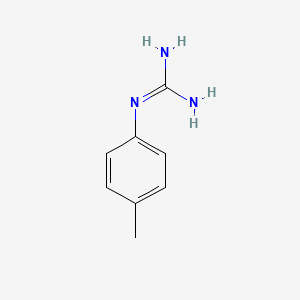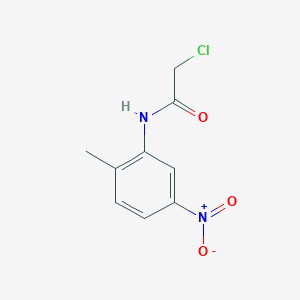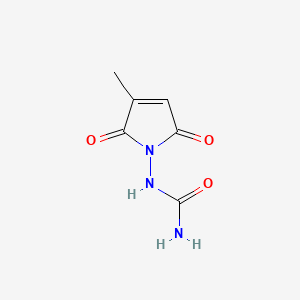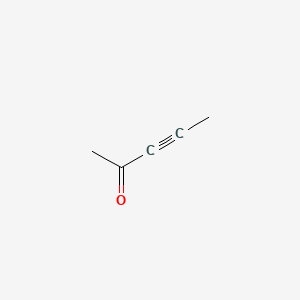
Pent-3-yn-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with acetone in the presence of a base, such as potassium hydroxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 2-pentanol. This process typically involves the use of a metal catalyst, such as copper or palladium, under elevated temperatures and pressures to facilitate the removal of hydrogen atoms and formation of the triple bond.
Chemical Reactions Analysis
Types of Reactions
Pent-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile.
Scientific Research Applications
Pent-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential anti-cancer activity.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pent-3-yn-2-one involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pent-3-yn-2-one can be compared with other similar compounds, such as:
3-Pentyn-2-one: Another alkyne with a similar structure but different positional isomerism.
This compound: A positional isomer with the triple bond located at a different position.
2-Butyn-1-ol: An alkyne with a hydroxyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
pent-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-4-5(2)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOOXMGZVWHNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223267 | |
| Record name | 2-Pentyn-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-55-0 | |
| Record name | 2-Pentyn-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentyn-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentyn-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTYN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5DN9J4L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of Pent-3-yn-2-one highlighted in the research?
A: this compound serves as a versatile building block in organic synthesis. The research highlights its use in the synthesis of highly substituted indole derivatives []. Specifically, Scandium triflate (Sc(OTf)3) catalyzes the Friedel-Crafts alkenylation of this compound with various aromatic amines, leading to the formation of these indole compounds [].
Q2: Can you elaborate on the regioselective modifications possible with this compound?
A: Research demonstrates the regioselective hydrochlorination of this compound using Tin tetrachloride (SnCl4) as a mediator []. This reaction exclusively yields the Z-isomer of the hydrochlorinated product, showcasing control over the double bond geometry []. This selectivity is valuable for subsequent transformations, particularly cross C-N coupling reactions [].
Q3: The papers mention “deconjugation” reactions. How does this compound undergo this process?
A: Studies demonstrate a one-pot process for both hydroiodination and deconjugation of this compound derivatives [, ]. This involves reacting aryloxy or thiophenyl substituted this compound with a system of sodium iodide, trimethylsilyl chloride, and water in acetonitrile [, ]. This leads to the formation of (Z)-β-substituted β,γ-enones and (Z)-β-substituted α,β-unsaturated ketones [, ]. The proposed mechanism likely involves the addition of HI followed by a rearrangement.
Q4: Are there any examples of this compound participating in multi-step reactions?
A: Yes, research highlights a tandem double-annulation reaction involving this compound []. This reaction utilizes in situ generated enaminones (from alkyl amines and this compound) and 1,3-dimethylalloxan []. The process proceeds through a sequence of Michael addition, aldol condensation, and double intramolecular annulation, ultimately yielding functionalized oxazolidinedione spiro analogues [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


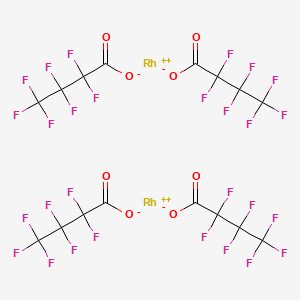
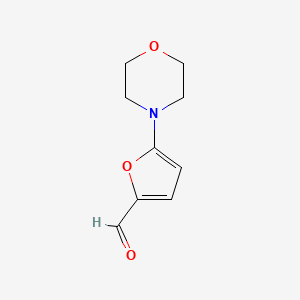
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
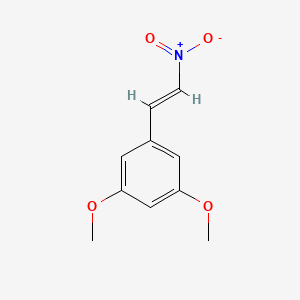
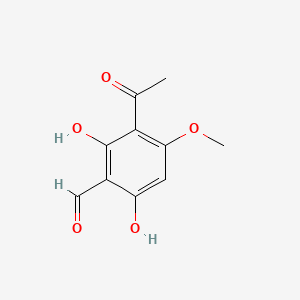
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
